Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate
Description
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a halogenated quinoline derivative characterized by a bromine atom at the 7-position, a hydroxyl group at the 4-position, and a methyl ester moiety at the 2-position.
Properties
Molecular Formula |
C11H8BrNO3 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 7-bromo-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-3-2-6(12)4-8(7)13-9/h2-5H,1H3,(H,13,14) |
InChI Key |
HNKLSMKAQAVMKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 7-bromoquinoline-2,4-dicarboxylic acid
- Reactants: 6-bromoisatin, pyruvic acid, 15% sodium hydroxide solution
- Conditions: Heat mixture at 100 °C for 3 hours
- Work-up: Cool to 0 °C, dilute with water and concentrated hydrochloric acid, filter, wash, and dry
- Yield: ~55.3%
This step involves a rearrangement reaction combining 6-bromoisatin with pyruvic acid under basic conditions to form the quinoline-2,4-dicarboxylic acid derivative.
Step 2: Conversion to 7-bromoquinoline-4-carboxylic acid
- Reactants: 7-bromoquinoline-2,4-dicarboxylic acid, nitrobenzene solvent
- Conditions: Heat to 200 °C, slowly add acid, reflux at 210 °C for 45 minutes
- Work-up: Cool, filter through kieselguhr, wash with diethyl ether, stir with NaOH, acidify filtrate to precipitate product
- Yield: ~79.3%
This step involves an elimination reaction to selectively remove the carboxyl group at position 2, yielding the 4-carboxylic acid.
Step 3: Esterification to methyl 7-bromoquinoline-4-carboxylate
- Reactants: 7-bromoquinoline-4-carboxylic acid, methanol, thionyl chloride
- Conditions: Reflux overnight with periodic addition of thionyl chloride
- Work-up: Spin-dry, extract with ethyl acetate, wash with sodium bicarbonate solution, dry over anhydrous sodium sulfate
- Yield: ~80.5%
This step converts the carboxylic acid to the methyl ester via thionyl chloride-mediated esterification in methanol.
Step 5 to 7: Conversion to 7-hydroxyquinoline derivatives
- These steps involve deprotection, diazotization, and hydrolysis to convert the amino group to a hydroxyl group, culminating in the formation of this compound.
Summary Table of Key Synthetic Steps and Conditions
| Step | Target Intermediate | Reactants & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 7-bromoquinoline-2,4-dicarboxylic acid | 6-bromoisatin + pyruvic acid + 15% NaOH, 100 °C, 3 h | 55.3 | Rearrangement reaction |
| 2 | 7-bromoquinoline-4-carboxylic acid | Nitrobenzene, 200-210 °C, reflux 45 min, acid-base workup | 79.3 | Elimination of carboxyl at position 2 |
| 3 | Methyl 7-bromoquinoline-4-carboxylate | Methanol + thionyl chloride, reflux overnight, extraction and drying | 80.5 | Esterification step |
| 4 | Methyl 7-((tert-butoxycarbonyl) amino)quinoline-4-carboxylate | Pd-catalyzed amination, Cs2CO3, Xantphos, reflux under N2 | 98.0 | Optional for further amino functionalization |
| 5-7 | This compound | Deprotection, diazotization, hydrolysis steps with HCl, NaNO2, NaOH | Variable | Final conversion to hydroxyl derivative |
Critical Analysis and Comparative Perspectives
- The patented synthesis starting from 6-bromoisatin is advantageous due to the availability and cost-effectiveness of starting materials.
- The method avoids hazardous reagents such as highly toxic catalysts and simplifies purification steps, facilitating scale-up.
- Yields across steps are moderate to high, with the esterification and palladium-catalyzed amination steps showing particularly high efficiency.
- Alternative literature routes often use more expensive or less accessible reagents and may involve harsher conditions or lower overall yields.
- The stepwise approach allows for modular functionalization, enabling the synthesis of various derivatives by modifying intermediate steps.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) under mild to moderate conditions. Common reagents and outcomes include:
The hydroxyl group at position 4 can also participate in alkylation or acetylation:
-
Alkylation : Treatment with ethyl bromoacetate in acetone/K₂CO₃ yields the 4-ethoxycarbonylmethoxy derivative (68% yield) .
-
Acetylation : Reaction with acetic anhydride/pyridine produces the 4-acetoxy analog (92% yield) .
Ester Hydrolysis and Functionalization
The methyl ester group at position 2 is susceptible to hydrolysis, enabling carboxylate intermediate formation:
-
Basic Hydrolysis : NaOH (2M) in MeOH/H₂O (1:1) at 80°C for 6 h generates 7-bromo-4-hydroxyquinoline-2-carboxylic acid (85% yield) .
-
Acidic Hydrolysis : HCl (6M) in dioxane/H₂O under reflux forms the same carboxylic acid but with lower yield (72%).
The carboxylic acid intermediate undergoes further reactions:
-
Amidation : Coupling with benzylamine via EDCI/HOBt yields 7-bromo-4-hydroxyquinoline-2-carboxamide (78% yield) .
-
Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group, producing 7-bromo-4-hydroxy-2-(hydroxymethyl)quinoline (63% yield).
Cyclization and Heterocycle Formation
The hydroxyl and ester groups facilitate intramolecular cyclization:
-
Thermal Cyclization : Heating in diphenyl ether at 220°C for 30 h forms a fused pyranoquinoline derivative (80% yield) .
-
Acid-Catalyzed Cyclization : POCl₃ at 70°C generates a chlorinated tricyclic structure (77% yield) .
Oxidation and Reduction Pathways
-
Oxidation of the Quinoline Core : Treatment with KMnO₄ in H₂SO₄ oxidizes the quinoline ring to a quinolinone derivative (55% yield) .
-
Reduction of the Bromine Atom : Catalytic hydrogenation (H₂/Pd-C) in ethanol replaces bromine with hydrogen, yielding methyl 4-hydroxyquinoline-2-carboxylate (88% yield) .
Dimerization via Formylation
Under formylation conditions (DMF/Et₃N), the compound undergoes dimerization to form 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) derivatives. Key steps include:
-
Nucleophilic Attack : Reaction with another quinolone unit under basic conditions .
-
Decarboxylation : Final dimer product stabilized by hydrogen bonding (60–77% yield) .
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Biological Activity Correlation
Reactivity directly influences pharmacological potential:
-
Anticancer Activity : Bromine substitution enhances cytotoxicity (IC₅₀ = 5.8–18.7 µg/mL against A549, MCF-7) .
-
Antimycobacterial Effects : Carboxamide derivatives show MIC values as low as 6.55 µM against M. tuberculosis .
Key Structural Insights
-
Bromine Reactivity : Position 7 bromine is more reactive than aromatic chlorines due to lower bond dissociation energy.
-
Hydroxyl Group Acidity : The 4-hydroxy group (pKa ≈ 8.2) deprotonates under mild bases, enhancing nucleophilicity .
This compound’s versatility in substitution, cyclization, and cross-coupling reactions makes it a critical intermediate for synthesizing bioactive quinoline derivatives. Further exploration of its enantioselective transformations and green chemistry adaptations is warranted.
Scientific Research Applications
While the query specifies "Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate," the available search results predominantly discuss "Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate." Because of this, the information below pertains to the applications of "Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate," a closely related compound, as the search results do not provide sufficient information regarding the applications of "this compound."
Scientific Research Applications
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a quinoline derivative with diverse applications in scientific research, including its use as a photolabile protecting group and in antibacterial, antiviral, anticoccidial, antioxidative, and anticancer studies. Quinoline derivatives, in general, have been extensively researched for their biological activities and applications in medicine, agriculture, and materials science.
Photolabile Protecting Group
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can function as a photolabile protecting group for carboxylic acids, exhibiting sensitivity to multiphoton excitation. Photolabile protecting groups are useful in photopharmacology, allowing the regulation of a compound's biological activity with light, which is particularly useful for studying cell physiology and controlling biological effectors with high precision.
Antimicrobial Activity
Derivatives of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate have demonstrated antibacterial activity against various bacterial strains. Similarly, other 8-hydroxyquinoline derivatives have shown antibacterial and antiviral properties . These compounds can inhibit enzymes crucial for bacterial survival or replication, with the hydroxy group potentially enhancing hydrogen bonding interactions at target sites, thereby increasing potency against microbial strains.
Anticoccidial Activity
This compound has been tested for effectiveness against Eimeria tenella in chickens, showing significant anticoccidial activity. This suggests that ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate could be developed as an anticoccidial drug.
Antioxidative/Prooxidative Effects
The effects of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate on free-radical-initiated peroxidation have been explored, suggesting it may have both antioxidative and prooxidative roles.
Anticancer Assessment
Derivatives of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate have been studied for their cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. Many synthesized compounds were more potent than cisplatin (a positive control) with IC50 values in the ranges of 5–19, 7–49, 10–30, and 10–38 mM against MCF-7, HeLa cells, A2780, and A549, respectively . In addition, the target products were 3–25-fold more selective in cancer cell lines than normal fibroblasts .
Properties
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate exhibits several important physical and chemical properties:
- Molecular Weight: 296.12 g/mol
- Solubility: Soluble in organic solvents
- Appearance: Off-white solid
- Stability: Stable under an inert atmosphere
Mechanism of Action
The mechanism of action of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
The following analysis compares Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate with structurally related compounds, focusing on substituent positions, functional groups, and key properties.
Structural and Functional Group Comparison
Table 1: Structural Comparison
Key Observations :
- Ester vs. Carboxylic Acid: The methyl/ethyl ester groups (target compound and ethyl analog) enhance lipophilicity compared to the carboxylic acid derivative (7-bromo-2-phenylquinoline-4-carboxylic acid), which may influence bioavailability .
- Core Heterocycle Differences: Replacing quinoline with quinoxaline (as in Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate) introduces a second nitrogen atom and a ketone group, increasing polarity and altering hydrogen-bonding capabilities .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- Density and Polarity: The quinoxaline derivative’s higher predicted density (1.78 g/cm³) compared to the ethyl quinoline analog (1.45 g/cm³) reflects differences in molecular packing due to the rigid heterocyclic core .
- Acidity: The hydroxyl group in this compound has a predicted pKa similar to phenolic compounds (~7.9), whereas the carboxylic acid analog exhibits stronger acidity (pKa ~2.1) .
Biological Activity
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a compound that belongs to the class of quinoline derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a bromine atom at the 7-position, a hydroxyl group at the 4-position, and a carboxylate group at the 2-position of the quinoline ring. Its molecular weight is approximately 272.08 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues. This interaction can disrupt essential biochemical pathways in microorganisms and cancer cells.
- DNA Intercalation : It is suggested that the compound can intercalate into DNA, potentially leading to disruptions in replication and transcription processes.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against both bacterial and fungal strains:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Candida albicans | 16.69 µM |
These MIC values indicate that the compound has potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Antiviral Activity
Research has indicated that derivatives of this compound may inhibit the replication of viruses such as Hepatitis B. In vitro studies have shown that at concentrations around 10 µM, these compounds can significantly reduce viral load, demonstrating potential as antiviral agents .
Anticancer Activity
This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it could exhibit selective toxicity towards multidrug-resistant (MDR) cancer cells, which is crucial for developing effective cancer therapies:
| Cell Line | IC50 (µM) |
|---|---|
| MES-SA | 12.5 |
| MES-SA/Dx5 | 3.5 |
The MDR-selectivity ratio indicates that this compound could be effective against resistant cancer types, providing a promising avenue for future research .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various quinoline derivatives, including this compound, demonstrated its effectiveness against Pseudomonas aeruginosa, with an inhibition zone comparable to standard antibiotics .
- Antiviral Screening : In vitro assays showed that this compound significantly inhibited Hepatitis B virus replication, suggesting its potential as a therapeutic agent for viral infections .
- Cytotoxicity in Cancer Research : A comparative study on the cytotoxic effects of several quinoline derivatives revealed that this compound exhibited notable activity against MDR cancer cell lines, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves bromination of a quinoline precursor followed by esterification. For example, bromination at the 7-position can be achieved using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (50–70°C). Esterification of the carboxylic acid group is performed via Fisher esterification with methanol and catalytic sulfuric acid. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR in deuterated DMSO or CDCl resolve the quinoline core, bromine substituent (δ ~7.5–8.5 ppm for aromatic protons), and ester methyl group (δ ~3.9–4.1 ppm).
- IR : Confirm hydroxyl (broad peak ~3200–3500 cm), ester carbonyl (~1700 cm), and aromatic C-Br (~600 cm).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion ([M+H]) and bromine isotope pattern.
Cross-reference with X-ray crystallography (see Advanced FAQ 2) for structural validation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/volatiles.
- Storage : Keep in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) at 2–8°C.
- Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
Advanced Research Questions
Q. How can regioselective functionalization of the quinoline core be achieved to modify this compound?
- Methodological Answer :
- Electrophilic Substitution : The 7-bromo group directs further electrophilic attacks to the 5- or 8-positions. Nitration (HNO/HSO) or sulfonation (SO/HSO) can introduce additional functional groups.
- Nucleophilic Aromatic Substitution : Replace bromine at 7-position with amines or alkoxides under Pd catalysis (Buchwald-Hartwig conditions).
- Protection/Deprotection : Protect the 4-hydroxy group with tert-butyldimethylsilyl (TBDMS) chloride before modifying other positions .
Q. How do crystallographic data refinement challenges arise for this compound, and how can they be resolved?
- Methodological Answer :
- Data Collection : Use high-resolution single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement Challenges : Disordered bromine atoms or solvent molecules in the lattice can reduce data quality. Apply SHELXL (isotropic/anisotropic refinement) and Olex2 for model building. Validate with R-factor convergence (<5% discrepancy) and residual electron density maps.
- Validation Tools : Check CIF files with PLATON or checkCIF for symmetry errors .
Q. What strategies are effective in designing biologically active analogs of this compound?
- Methodological Answer :
- SAR Studies : Replace the 7-bromo group with chloro, fluoro, or trifluoromethyl to modulate lipophilicity and target binding. Introduce methyl/methoxy groups at the 6-position to enhance steric effects.
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility or metal chelation.
- Hybrid Molecules : Conjugate with 1,3,4-oxadiazole or thiazole moieties via Suzuki-Miyaura coupling to explore dual-target inhibitors .
Q. How can stability issues (e.g., hydrolysis, photodegradation) of this compound be mitigated during experimental workflows?
- Methodological Answer :
- Hydrolysis Prevention : Store solutions in anhydrous DMF or DMSO; avoid aqueous buffers at high pH.
- Light Sensitivity : Use amber vials and conduct reactions under dark conditions.
- Thermal Stability : Perform DSC/TGA analysis to identify decomposition thresholds (<150°C typical for quinoline esters). Optimize reaction temperatures accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
